molecular formula C8H6F4 B1411513 3,6-Difluoro-2-methylbenzodifluoride CAS No. 1803847-29-1

3,6-Difluoro-2-methylbenzodifluoride

Cat. No.: B1411513
CAS No.: 1803847-29-1
M. Wt: 178.13 g/mol
InChI Key: QKFFWBBPWSDKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-methylbenzodifluoride: is an organic compound with the molecular formula C8H6F4 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3,6-Difluoro-2-methylbenzodifluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-methylbenzodifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Chemistry: 3,6-Difluoro-2-methylbenzodifluoride is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique chemical properties make it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological and medical research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its applications include the development of advanced polymers, agrochemicals, and electronic materials .

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzodifluoride depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the presence of fluorine can affect the interaction of the compound with biological targets, such as enzymes or receptors, by altering the compound’s electronic properties and binding affinity .

Comparison with Similar Compounds

Uniqueness: 3,6-Difluoro-2-methylbenzodifluoride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement can lead to distinct chemical and physical properties compared to other fluorinated benzene derivatives .

Properties

IUPAC Name

2-(difluoromethyl)-1,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFFWBBPWSDKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Difluoro-2-methylbenzodifluoride
Reactant of Route 2
Reactant of Route 2
3,6-Difluoro-2-methylbenzodifluoride
Reactant of Route 3
3,6-Difluoro-2-methylbenzodifluoride
Reactant of Route 4
Reactant of Route 4
3,6-Difluoro-2-methylbenzodifluoride
Reactant of Route 5
Reactant of Route 5
3,6-Difluoro-2-methylbenzodifluoride
Reactant of Route 6
Reactant of Route 6
3,6-Difluoro-2-methylbenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.